molecular formula C11H12BrNO2S B1415819 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole CAS No. 2152821-28-6

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole

Cat. No.: B1415819
CAS No.: 2152821-28-6
M. Wt: 302.19 g/mol
InChI Key: NOOZIWAUAGURJZ-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole (CAS: 2152821-28-6) is a substituted indole derivative characterized by a bromine atom at the 5-position of the indole ring and a cyclopropanesulfonyl group at the 1-position. Its molecular formula is C₁₁H₁₂BrNO₂S, with a molecular weight of 302.20 g/mol .

Properties

IUPAC Name

5-bromo-1-cyclopropylsulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOZIWAUAGURJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and cyclopropanesulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is best contextualized by comparing it to related indole derivatives. Below is an analysis of key analogues, supported by molecular data and research findings:

Structural Analogues from the Same Series

The following compounds, cataloged in , share the 5-bromo-2,3-dihydro-1H-indole core but differ in substituents at the 1-position:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Key Structural Feature
5-Bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole C₁₂H₁₂BrNO 266.14 Cyclopropanecarbonyl Carbonyl group instead of sulfonyl
5-Bromo-1-(propane-2-sulfonyl)-2,3-dihydro-1H-indole C₁₁H₁₄BrNO₂S 304.21 Isopropylsulfonyl Bulkier alkyl sulfonyl group
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole C₁₁H₁₂BrNO₂S 302.20 Cyclopropanesulfonyl Compact, strained cyclopropane sulfonyl

Key Observations:

  • Polarity and Solubility: The sulfonyl group in the target compound increases polarity compared to the carbonyl analogue (266.14 g/mol), likely enhancing aqueous solubility. However, the isopropylsulfonyl derivative (304.21 g/mol) may exhibit lower solubility due to its bulkier alkyl chain .

Functional Analogues with Heterocyclic Substituents

Compounds such as 5-bromo-3-(triazolyl-ethyl)-1H-indole derivatives () feature triazole moieties instead of sulfonyl groups. For example:

  • 9c : 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (FAB-HRMS: m/z 427.0757 [M+H]⁺) .
  • 9d : 5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (FAB-HRMS: m/z 385.0461 [M+H]⁺) .

Comparison Highlights:

  • Synthetic Complexity: Triazole derivatives require multi-step syntheses (e.g., azide-alkyne cycloadditions), whereas sulfonylated indoles like the target compound might be synthesized via direct sulfonylation, offering a streamlined route .

Isoindolinone and Diphenylindole Derivatives

  • 5-Bromo-2-cyclopropylisoindolin-1-one (): Features an isoindolinone core with a cyclopropyl group. Its structure (CAS: 864866-56-8) differs significantly from the target compound but shares the bromine and cyclopropane motifs.
  • 5-Bromo-2,3-diphenyl-1H-indole (): Lacks the sulfonyl group but includes phenyl substituents, reducing polarity compared to the target compound.

Key Differences:

  • Applications: Diphenylindoles are often explored in materials science, whereas sulfonated indoles are more relevant in pharmaceutical contexts .

Research Findings and Implications

  • Biological Relevance: Sulfonyl groups are known to enhance metabolic stability and target affinity in drug candidates. The cyclopropane moiety may further modulate pharmacokinetics by reducing conformational flexibility .
  • Lumping Strategy Considerations (): Compounds with similar sulfonyl or halogenated substituents could be grouped for computational modeling, though the cyclopropane’s unique strain may warrant separate analysis .

Biological Activity

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family, characterized by its unique structure comprising a bromine atom at the 5th position, a cyclopropanesulfonyl group, and a dihydroindole core. This structure contributes to its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C11H12BrNO2S
  • CAS Number : 2152821-28-6
  • Molecular Weight : 302.19 g/mol

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole exhibits significant biological activity through various mechanisms:

  • Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This compound has been shown to inhibit GSK-3, an enzyme involved in multiple cellular processes including glycogen metabolism and cell signaling pathways. The inhibition of GSK-3 is linked to potential therapeutic effects in conditions such as diabetes and cancer.
  • Modulation of Wnt/β-Catenin Pathway : Indole derivatives, including this compound, can influence the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This modulation may have implications in cancer treatment.

Cellular Effects

The biological effects of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole include:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
GSK-3 InhibitionGlycogen metabolism
Wnt/β-Catenin ModulationCell proliferation and differentiation
Anticancer ActivityInduction of apoptosis
Antimicrobial ActivityInhibition of bacterial growth

Case Study: Anticancer Potential

In a study exploring the anticancer potential of indole derivatives, 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole was evaluated for its ability to induce apoptosis in human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptotic markers, suggesting its potential as a therapeutic agent in oncology.

Synthetic Routes and Preparation Methods

The synthesis of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole typically involves:

  • Cyclopropanesulfonylation : The introduction of the cyclopropanesulfonyl group via reaction with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
  • Reduction : The reduction of the indole ring to form the dihydroindole core using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial synthesis may involve large-scale bromination and cyclopropanesulfonylation reactions followed by purification techniques such as recrystallization or chromatography to achieve high purity products.

Comparison with Similar Compounds

5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole can be compared to other indole derivatives:

CompoundKey Differences
5-BromoindoleLacks cyclopropanesulfonyl group
1-CyclopropanesulfonylindoleLacks bromine atom
2,3-Dihydro-1H-indoleLacks both bromine atom and cyclopropanesulfonyl group

The unique combination of functional groups in 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole imparts specific chemical and biological properties that distinguish it from other indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole
Reactant of Route 2
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole

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